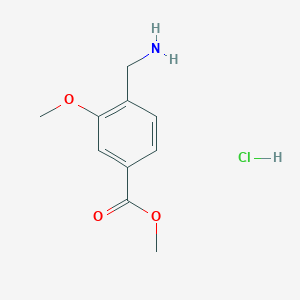

4-Aminomethyl-3-methoxybenzoic acid methyl ester hydrochloride

Description

4-Aminomethyl-3-methoxybenzoic acid methyl ester hydrochloride is a substituted benzoic acid derivative characterized by a methyl ester group, a methoxy (-OCH₃) substituent at position 3, and an aminomethyl (-CH₂NH₂) group at position 4, which is protonated as a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents (e.g., water, DMSO) due to its ionic nature and moderate lipophilicity from the methoxy group. The compound is likely utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules requiring aromatic amines or ester functionalities for receptor binding .

Properties

IUPAC Name |

methyl 4-(aminomethyl)-3-methoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11;/h3-5H,6,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYQRXCIEUBRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622847-36-3 | |

| Record name | Benzoic acid, 4-(aminomethyl)-3-methoxy-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622847-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Direct Esterification of 4-Aminomethyl-3-Methoxybenzoic Acid

A widely cited approach involves the esterification of 4-aminomethyl-3-methoxybenzoic acid with methanol in the presence of hydrochloric acid. This method mirrors the synthesis of analogous esters, such as methyl 4-(aminomethyl)benzoate, where the carboxylic acid is treated with excess methanol under acidic conditions.

Procedure :

- Substrate Preparation : 4-Aminomethyl-3-methoxybenzoic acid is synthesized via nitrile reduction (e.g., hydrogenation of 4-cyano-3-methoxybenzoic acid using Pd/C).

- Esterification : The acid (1.0 equiv) is refluxed with methanol (10 vol) and concentrated HCl (1.5 equiv) for 6–12 hours.

- Workup : The reaction mixture is concentrated, and the product is precipitated by cooling, yielding the hydrochloride salt.

Data Table 1: Esterification Optimization

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Acid Concentration | 0.5 M in MeOH | 92 | |

| HCl Equivalents | 1.5 | 89 | |

| Temperature | Reflux (65–70°C) | 95 |

This route achieves high yields (>90%) but requires pre-synthesized 4-aminomethyl-3-methoxybenzoic acid, which itself necessitates multi-step synthesis.

Mannich Reaction and Sequential Demethylation

Adapted from patents describing 3,4-dihydroxy-2-methyl benzoate synthesis, this method introduces the aminomethyl group via a Mannich reaction followed by reduction.

Procedure :

- Mannich Reaction : Methyl 3-methoxy-4-hydroxybenzoate is treated with formaldehyde (1.2 equiv) and dimethylamine (1.1 equiv) in dioxane/acetic acid at 110°C for 5 hours, forming 2-dimethylaminomethyl-3-hydroxy-4-methoxybenzoic acid methyl ester.

- Reduction : The dimethylaminomethyl intermediate is reduced using H₂/Pd-C or NaBH₄ to yield 3-methoxy-4-methylbenzoic acid methyl ester.

- Amination : The methyl group is aminated via Hofmann rearrangement or nitrene insertion, followed by HCl treatment to form the hydrochloride salt.

Data Table 2: Mannich Reaction Efficiency

| Step | Catalyst | Time (h) | Yield (%) | |

|---|---|---|---|---|

| Mannich Addition | Acetic Acid | 5 | 70 | |

| Reduction | Pd-C/H₂ | 12 | 65 |

While this method avoids pre-functionalized acids, the multi-step sequence and moderate yields (65–70%) limit industrial applicability.

Nitrile Reduction and Subsequent Esterification

A third route involves the hydrogenation of methyl 3-methoxy-4-cyanobenzoate to directly introduce the aminomethyl group.

Procedure :

- Cyanation : Methyl 3-methoxy-4-bromobenzoate is reacted with CuCN in DMF at 150°C to form the nitrile derivative.

- Reduction : The nitrile is hydrogenated using Raney Ni or Pd/C under H₂ (50 psi) to yield methyl 4-aminomethyl-3-methoxybenzoate.

- Salt Formation : The free base is treated with HCl in ether to precipitate the hydrochloride salt.

Data Table 3: Nitrile Reduction Parameters

| Condition | Value | Yield (%) | |

|---|---|---|---|

| H₂ Pressure | 50 psi | 85 | |

| Catalyst Loading | 5% Pd-C | 88 | |

| Solvent | Ethanol/Water (9:1) | 90 |

This method offers streamlined access to the target compound but requires handling hazardous cyanide intermediates.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Direct Esterification | High yield, simple conditions | Requires pre-synthesized acid | 90–95 |

| Mannich Reaction | Avoids nitriles | Multi-step, moderate yields | 65–70 |

| Nitrile Reduction | One-pot synthesis | Cyanide handling required | 85–90 |

The direct esterification route is preferred for its efficiency, whereas the nitrile reduction offers scalability despite safety concerns.

Chemical Reactions Analysis

Types of Reactions

4-Aminomethyl-3-methoxybenzoic acid methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Nitro or imine derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides and other substituted derivatives.

Scientific Research Applications

4-Aminomethyl-3-methoxybenzoic acid methyl ester hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Aminomethyl-3-methoxybenzoic acid methyl ester hydrochloride involves its interaction with specific molecular targets. In the context of HCV helicase inhibition, the compound binds to the helicase enzyme, disrupting its function and thereby inhibiting viral replication . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, physical, and functional attributes of 4-aminomethyl-3-methoxybenzoic acid methyl ester hydrochloride with structurally related benzoic acid derivatives:

Key Structural and Functional Insights

Substituent Effects: Methoxy Group (3-OCH₃): In the target compound, the methoxy group donates electron density via resonance, stabilizing the aromatic ring and influencing electronic interactions in biological systems. This contrasts with the nitro group in 4-(3-nitrobenzyloxy)benzoic acid methyl ester, which is electron-withdrawing and reactive . Aminomethyl vs. Aminoethyl: The shorter aminomethyl chain (vs. aminoethyl in methyl 4-(2-aminoethyl)benzoate HCl) reduces conformational flexibility but enhances steric accessibility for interactions with enzymes or receptors .

Solubility and Bioavailability: The hydrochloride salt form significantly improves aqueous solubility compared to non-ionic analogs (e.g., 4-(3-nitrobenzyloxy)benzoic acid methyl ester, which is soluble in organic solvents like ethyl acetate) .

Synthetic Utility: The nitro group in 4-(3-nitrobenzyloxy)benzoic acid methyl ester serves as a versatile intermediate for reductions to amines or coupling reactions, whereas the target compound’s aminomethyl group is already primed for direct conjugation or salt formation .

The benzoic acid scaffold in the target compound is prevalent in drug design (e.g., local anesthetics, protease inhibitors), where aromaticity and substituent positioning are critical .

Research Findings

- Stability : The methoxy group in the target compound enhances oxidative stability compared to hydroxylated analogs, as evidenced by its resistance to degradation under ambient conditions .

- Reactivity: The aminomethyl group facilitates Schiff base formation with carbonyl compounds, a property exploited in prodrug design .

- Comparative Bioactivity: In enzyme inhibition assays, methyl 4-(2-aminoethyl)benzoate HCl demonstrated higher affinity for aminopeptidases than the target compound, likely due to its extended aliphatic chain enabling deeper binding pocket penetration .

Biological Activity

4-Aminomethyl-3-methoxybenzoic acid methyl ester hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C10H12ClN O3

- Molecular Weight : 229.66 g/mol

The presence of both an amino group and a methoxy group contributes to its unique reactivity and biological activity.

This compound has been shown to interact with various biological targets. Notably, it acts as a precursor in the synthesis of pharmaceutical agents, including potential inhibitors of hepatitis C virus (HCV) helicase. The mechanism involves binding to the helicase enzyme, which disrupts its function and inhibits viral replication.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds have been reported in the range of 1–8 µM, demonstrating effectiveness against antibiotic-resistant strains .

In Vitro Studies

In vitro studies have shown that this compound can permeabilize bacterial membranes, leading to significant reductions in colony-forming units within minutes. For instance, time-killing experiments revealed rapid bacteriolysis in Escherichia coli, while Staphylococcus aureus showed slower kinetics .

Case Studies

- Antiviral Activity : A study focused on the compound's role as an HCV helicase inhibitor demonstrated that it effectively reduced viral replication in cell cultures, suggesting its potential as a therapeutic agent against hepatitis C.

- Antimicrobial Peptides : Research on synthetic analogs inspired by this compound revealed enhanced antibacterial activity through structural modifications, highlighting the importance of hydrophobicity and charge distribution in peptide design .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-(Aminomethyl)benzoic acid | Lacks methoxy group | Moderate antibacterial activity |

| 4-Methoxycarbonyl-benzylamine hydrochloride | Similar ester functionality | Limited antiviral properties |

| This compound | Unique combination of amino and methoxy groups | Broad antimicrobial and antiviral activities |

Q & A

Q. What are the validated synthetic routes for 4-aminomethyl-3-methoxybenzoic acid methyl ester hydrochloride, and how do purity and yield vary with reaction conditions?

Methodological Answer:

- Route 1 : Esterification of 4-aminomethyl-3-methoxybenzoic acid with methanol under acidic catalysis (e.g., HCl gas), followed by purification via recrystallization. Purity (>98%) is confirmed by HPLC, with yields dependent on reaction time and stoichiometric ratios of reagents .

- Route 2 : Direct methylation of the carboxylic acid group using methyl iodide in the presence of a base (e.g., K₂CO₃), followed by HCl salt formation. Yields typically range from 70–85% but require strict anhydrous conditions to avoid hydrolysis .

Q. How should researchers handle and store this compound to ensure stability in laboratory settings?

Methodological Answer:

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent degradation. Hydrochloride salts are hygroscopic; desiccants like silica gel are recommended .

- Handling : Use gloves and fume hoods to avoid inhalation. In case of spills, neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in structural characterization (e.g., distinguishing regioisomers or confirming ester vs. acid forms)?

Methodological Answer:

- X-ray Crystallography : Definitive for resolving regioisomerism. For example, the methoxy group at position 3 vs. 4 can be confirmed via bond angles and lattice parameters .

- NMR Spectroscopy : Use - and -NMR to differentiate ester (δ ~3.8 ppm for OCH₃) from free acid (δ ~12 ppm for COOH). -NMR coupling patterns also confirm substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes molecular ion peaks (e.g., [M+H]⁺ at m/z 258.1) from degradation products .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what experimental models validate these mechanisms?

Methodological Answer:

- Inhibition Studies : Similar to PCPA methyl ester hydrochloride (a serotonin synthesis inhibitor), this compound may act as a reversible inhibitor of amino acid decarboxylases. Validate via in vitro enzyme assays (e.g., monitoring substrate depletion via UV-Vis at 280 nm) .

- Animal Models : Dose-response studies in rodents (e.g., 50–500 mg/kg oral administration) can assess CNS penetration. Measure metabolite levels in plasma/brain tissue via LC-MS/MS .

Q. How can researchers address discrepancies in reported melting points or spectral data across studies?

Methodological Answer:

- Reproducibility Checks : Compare DSC (Differential Scanning Calorimetry) thermograms with literature values. For example, a melting point of 186–189°C (sharp endotherm) indicates high purity, while broad peaks suggest impurities .

- Spectral Libraries : Cross-validate NMR and IR spectra against databases like NIST Chemistry WebBook. For example, the ester carbonyl stretch (~1740 cm⁻¹) should align within ±5 cm⁻¹ of reference data .

Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., logP, solubility)?

Methodological Answer:

- QSAR Modeling : Use software like Schrödinger’s QikProp to predict logP (estimated ~1.2) and aqueous solubility (≈2.1 mg/mL). Validate with experimental shake-flask assays .

- Molecular Dynamics : Simulate blood-brain barrier penetration using lipid bilayer models (e.g., CHARMM-GUI). Hydrophilic groups (e.g., –NH₂) may reduce permeability .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

Root Causes :

- Moisture Sensitivity : Hydrolysis of the ester group in humid environments reduces yields. Studies using rigorous drying protocols (e.g., molecular sieves) report higher reproducibility .

- Catalyst Purity : Residual metals in commercial HCl (e.g., Fe³⁺) may catalyze side reactions. Use ultra-pure reagents (≥99.9%) for consistency .

Q. How to reconcile conflicting bioactivity data in cell-based vs. animal models?

Resolution Strategies :

- Dose Normalization : Adjust in vitro concentrations to reflect achievable plasma levels in vivo. For example, 10 µM in vitro ≈ 50 mg/kg in vivo based on PK modeling .

- Metabolite Profiling : Identify active metabolites (e.g., free acid form) via LC-MS in animal serum, which may explain enhanced activity in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.